molecular formula C5H12N2 B084644 Acetone dimethylhydrazone CAS No. 13483-31-3

Acetone dimethylhydrazone

Cat. No. B084644
CAS RN: 13483-31-3
M. Wt: 100.16 g/mol
InChI Key: IDSMDKUVIBSETN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetone derivatives involves various chemical reactions, highlighting the reactivity and adaptability of acetone in synthetic chemistry. For instance, tosylhydrazones of carbonyl compounds can be converted into carbonyl compounds under mild conditions through treatment with dimethyldioxirane generated in situ from acetone and potassium peroxymonosulfate (Jung, Kim, & Kim, 1992). Additionally, the reaction between acetone arylhydrazones and acetyl isocyanate produces 4-acetyl-1-aryl-3,3-dimethyl-1,2,4-triazolidin-5-ones, demonstrating acetone's utility in generating complex structures (Sarathi & Hank, 1990).

Molecular Structure Analysis

The molecular structure of acetone derivatives is characterized by diverse bonding and aggregation patterns. For example, acetone 2,4-dinitrophenylhydrazone exhibits supramolecular aggregation, with molecules linked by hydrogen bonds and π-π stacking interactions, indicating a complex structural behavior (Wardell, Howie, Low, & Glidewell, 2007).

Chemical Reactions and Properties

Acetone and its derivatives undergo various chemical reactions, illustrating their reactivity. For instance, chemiluminescence studies of dimethyldioxetanone reveal the unimolecular generation of excited singlet and triplet acetone, showcasing the energetic transitions and reactive pathways acetone derivatives can participate in (Schmidt & Schuster, 1980).

Physical Properties Analysis

The physical properties of acetone and its derivatives, such as dimethyl sulfoxide, reflect their intermolecular interactions and structural orientation. For instance, orientational correlations in liquid acetone and dimethyl sulfoxide have been explored, revealing the alignment of dipoles and the influence of molecular symmetry on spatial orientation and interactions (McLain, Soper, & Luzar, 2006).

Chemical Properties Analysis

The chemical properties of acetone derivatives, such as their reactivity in various solvents and under different conditions, have been extensively studied. For example, the dehydration of D-fructose to 5-hydroxymethylfurfural in sub- and supercritical acetone showcases the solvent's role in facilitating significant chemical transformations (Bicker, Hirth, & Vogel, 2003).

Scientific Research Applications

  • Environmental Monitoring : ADMH is formed during the reaction of acetone with 1,1-dimethylhydrazine (1,1-DMH), a rocket fuel component. Solid-phase microextraction with preliminary derivatization using acetone is developed for express determination of 1,1-DMH in water samples, where ADMH is a key intermediate. This method is noted for its simplicity, accuracy, and low detection limit, making it suitable for environmental monitoring in areas of rocket-carriers fall (Abilev, Kenessov, & Batyrbekova, 2014).

  • Chemical Synthesis : ADMH is involved in the synthesis of phosphorus-containing derivatives. It's demonstrated that the phosphorylated derivative is not directly obtained by phosphorylating ADMH but through the Abramov reaction from aminoacetone, which interacts with ADMH. This provides insights into synthesizing phosphorus hydrazones as a method to dispose of unsymmetrical dimethylhydrazine (Ryapisova, Solyashinova, Fridland, & Khasanova, 2021).

  • Medical Implications : ADMH is indirectly related to medical research through its parent compound, acetone. Acute acetone inhalation injury has been studied, revealing that it can lead to rhabdomyolysis and acute renal failure. This research underscores the potential toxic effects of acetone and related compounds like ADMH on human health (Piątkowski, Gröger, Bozkurt, Fuchs, & Pallua, 2007).

Safety and Hazards

Acetone dimethylhydrazone is classified as a highly flammable liquid and vapor . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this substance .

Future Directions

While specific future directions for Acetone dimethylhydrazone were not found in the search results, it’s worth noting that research into hydrazones and related compounds continues to be an active area of study in the field of organic chemistry .

Mechanism of Action

Target of Action

Acetone dimethylhydrazone is primarily used in the synthesis of unsymmetrical ketones . The primary targets of this compound are the carbonyl groups in other organic compounds, where it acts as a nucleophile .

Mode of Action

The compound interacts with its targets through a process known as alkylation . In this process, an alkyl group is transferred from one molecule to another. This compound, acting as a nucleophile, attacks the electrophilic carbon in the carbonyl group of the target molecule . This results in the formation of a new carbon-nitrogen bond and the creation of a hydrazone .

Biochemical Pathways

The biochemical pathway most relevant to the action of this compound is the synthesis of unsymmetrical ketones . This process involves the successive alkylation of this compound, leading to the formation of unsymmetrical ketones . This pathway is similar to the Wolff-Kishner reduction, a well-known method for reducing carbonyl compounds to hydrocarbons .

Result of Action

The primary result of the action of this compound is the formation of unsymmetrical ketones . These compounds have a wide range of applications in organic synthesis, making this compound a valuable tool in the field of chemistry .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is classified as a flammable liquid, indicating that it should be kept away from heat, sparks, open flames, and hot surfaces . It should also be stored in a well-ventilated place and kept cool to maintain its stability . The reaction conditions, such as temperature and the presence of other reactants, can also significantly impact the efficacy of its action .

properties

IUPAC Name

N-methyl-N-(propan-2-ylideneamino)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-5(2)6-7(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSMDKUVIBSETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158998
Record name 2-Propanone, dimethylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13483-31-3
Record name 2-Propanone, dimethylhydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013483313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanone, dimethylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetone Dimethylhydrazone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of acetone dimethylhydrazone in organic chemistry?

A1: this compound serves as a valuable reagent in organic synthesis for preparing ketones, particularly unsymmetrical ketones. [, , , ] This method involves successive alkylation of the hydrazone, followed by hydrolysis to yield the desired ketone. [, , ]

Q2: Can you provide an example of how this compound is used to synthesize a specific compound?

A2: Researchers successfully utilized this compound in the synthesis of (R)-2,3-dihydro-2,5-dimethyl-2-isopropylfuran, a pheromone found in insects. [] The synthesis involved a multi-step process where lithiated this compound reacted with a tosylated diol intermediate. []

Q3: Besides ketones, are there other classes of compounds that can be synthesized using this compound?

A3: Yes, this compound is also a precursor for synthesizing spiroacetal pheromones. [] The process involves alkylation of the hydrazone with appropriate electrophiles, followed by acid-catalyzed cleavage and ring closure. []

Q4: Can this compound be used to synthesize complex natural products?

A4: Yes, a study demonstrated the use of this compound in synthesizing exogonic acid, a natural product found in the resin of the Brazilian tree Ipomoea operculata. [] The synthesis strategy involved a series of reactions, including sequential alkylation of anions derived from this compound. []

Q5: Are there any analytical techniques that utilize this compound?

A5: this compound plays a crucial role in the gas chromatographic determination of 1,1-dimethylhydrazine in water samples. [] This method involves derivatizing 1,1-dimethylhydrazine with acetone to form the more volatile and hydrophobic this compound, enabling efficient extraction and analysis. []

Q6: Are there any safety concerns associated with using this compound?

A6: While the provided research focuses on the synthetic applications of this compound, it's important to note that 1,1-dimethylhydrazine, a precursor to this compound, is highly reactive and considered hazardous. [] Appropriate safety precautions should always be taken when handling these chemicals.

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